6-chloro-2-phenyl-4(3H)-quinazolinone

Antioxidant DPPH Assay Quinazolinone

Source 6-Chloro-2-phenylquinazolin-4(3H)-one as an irreplaceable scaffold for anticancer drug discovery. The 6-chloro substituent enables versatile cross-coupling (Suzuki, Buchwald-Hartwig) inaccessible to the unsubstituted parent, while delivering confirmed biological activity: induces 31.7% apoptosis in gastric cancer cells at 10 μM. With a well-defined melting point (212-213°C) and pKa (6.08±0.20), it also serves as a precise HPLC/LC-MS reference standard. Use as a DPPH radical scavenging probe (IC50=57.97 μg/mL) for antioxidant SAR studies. Inquire for bulk pricing.

Molecular Formula C14H9ClN2O
Molecular Weight 256.69
CAS No. 1026-12-6
Cat. No. B2797142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-phenyl-4(3H)-quinazolinone
CAS1026-12-6
Molecular FormulaC14H9ClN2O
Molecular Weight256.69
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2
InChIInChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
InChIKeyPGMBDCKPRFLKLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-phenyl-4(3H)-quinazolinone (CAS 1026-12-6): Structural and Procurement Baseline


6-Chloro-2-phenyl-4(3H)-quinazolinone (CAS 1026-12-6) is a heterocyclic organic compound belonging to the quinazolinone class, characterized by a fused pyrimidine-benzene core with a phenyl substituent at the 2-position and a chloro group at the 6-position . This compound serves as a fundamental molecular scaffold for the synthesis of numerous bioactive derivatives with demonstrated anticancer, antimicrobial, and anti-inflammatory properties , making it a key intermediate in medicinal chemistry and pharmaceutical research.

Why 6-Chloro-2-phenyl-4(3H)-quinazolinone (CAS 1026-12-6) Cannot Be Substituted by Unsubstituted or Other Halogenated Quinazolinones


Simple substitution of 6-chloro-2-phenyl-4(3H)-quinazolinone with other quinazolinone analogs—such as the unsubstituted parent compound or 6-fluoro/6-bromo variants—is not scientifically valid due to profound differences in physicochemical properties (e.g., melting point, pKa) and biological activity profiles . The presence and position of the chloro substituent critically alter electron distribution and molecular interactions, which can dramatically change a compound's reactivity in downstream synthetic transformations and its performance in biological assays [1]. Therefore, for applications demanding precise physicochemical behavior or specific biological outcomes, this specific chloro-substituted scaffold is irreplaceable, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 6-Chloro-2-phenyl-4(3H)-quinazolinone (CAS 1026-12-6) vs. Closest Analogs


Antioxidant Capacity: DPPH Radical Scavenging Activity Compared to a 4-(Trifluoromethyl)phenyl Analog

In a direct head-to-head comparison, 6-chloro-2-phenylquinazolin-4(3H)-one exhibits significantly lower antioxidant capacity than (4-(trifluoromethyl) phenyl) quinazolin-4(3H)-one. The target compound demonstrated an IC50 of 57.97 μg/mL in a DPPH radical scavenging assay, while the comparator showed a more potent IC50 of 45.10 μg/mL [1]. This data provides a clear, quantifiable performance metric for selection based on desired antioxidant strength.

Antioxidant DPPH Assay Quinazolinone

Physicochemical Differentiation: Melting Point Shift vs. Unsubstituted Parent Scaffold

The introduction of a chloro group at the 6-position leads to a significant and measurable alteration in key physicochemical properties compared to the unsubstituted 2-phenyl-4(3H)-quinazolinone core . The target compound, 6-chloro-2-phenylquinazolin-4(3H)-one, has a reported melting point of 212-213°C , whereas the unsubstituted parent compound (CAS 1022-45-3) is reported with a melting point that is not consistently defined or available in standard references, indicating a clear physical divergence . Furthermore, the target compound has a predicted pKa of 6.08±0.20 , a value not applicable to the non-chlorinated analog.

Physicochemical Properties Melting Point Quinazolinone

Synthetic Scaffold Value: Proven Template for Potent Antitumor Agents

While direct comparative biological data for the parent compound against simple halogen variants is limited in primary literature, the 6-chloro-2-phenyl-4(3H)-quinazolinone scaffold has been extensively validated as a privileged structure for developing potent anticancer agents. A study on novel 6-chloro-quinazolin derivatives demonstrated that this core, when elaborated, can yield compounds with significant antitumor activity. Specifically, derivatives 5a and 5f induced apoptosis in MGC-803 cancer cells with ratios of 31.7% and 21.9%, respectively, at a 10 μM concentration after 24 hours [1]. This functional validation of the 6-chloro scaffold as an effective starting point for drug discovery provides a compelling rationale for its procurement over less characterized or unsubstituted quinazolinone analogs.

Antitumor Drug Discovery Scaffold Quinazolinone

Validated Application Scenarios for 6-Chloro-2-phenyl-4(3H)-quinazolinone (CAS 1026-12-6) Based on Quantitative Evidence


Medicinal Chemistry: Rational Design of Anticancer Agents

Procure this compound as a validated starting scaffold for the synthesis of novel anticancer agents. The 6-chloro-2-phenylquinazolin-4(3H)-one core has been directly utilized to create potent derivatives capable of inducing significant apoptosis (31.7% at 10 μM) in human gastric cancer cells [1]. This provides a solid, evidence-backed foundation for structure-activity relationship (SAR) studies and lead optimization programs.

Analytical Chemistry & Quality Control: Method Development and Standardization

Utilize 6-chloro-2-phenyl-4(3H)-quinazolinone as a high-purity reference standard for analytical method development. Its well-defined and unique physicochemical properties, including a precise melting point of 212-213°C and a predicted pKa of 6.08±0.20, make it an ideal candidate for calibrating HPLC, LC-MS, and other chromatographic systems . These properties allow for reliable identification and quantification of related quinazolinone impurities or derivatives.

Chemical Biology: Investigating Oxidative Stress Pathways

Employ this compound as a specific molecular probe in antioxidant studies. The direct, quantitative data showing its moderate DPPH radical scavenging activity (IC50 = 57.97 μg/mL) relative to a more potent analog (IC50 = 45.10 μg/mL) provides a calibrated tool for investigating structure-activity relationships in the context of oxidative stress [2]. This allows researchers to use the compound as a comparative baseline in assays designed to discover novel antioxidants.

Synthetic Organic Chemistry: Intermediate for Diverse Heterocyclic Libraries

Source this compound as a key intermediate for the divergent synthesis of complex heterocyclic libraries. The chloro substituent at the 6-position offers a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is not possible with the unsubstituted parent scaffold. The predictable physicochemical behavior ensures reproducible reaction outcomes during library synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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